molecular formula C10H9NO3 B1623889 (Z)-4-Phenyl-3-nitro-3-buten-2-one CAS No. 55902-35-7

(Z)-4-Phenyl-3-nitro-3-buten-2-one

Cat. No.: B1623889
CAS No.: 55902-35-7
M. Wt: 191.18 g/mol
InChI Key: IESJBWOEMKWHBE-YFHOEESVSA-N
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Description

(Z)-4-Phenyl-3-nitro-3-buten-2-one is an organic compound characterized by a phenyl group attached to a butenone structure with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Phenyl-3-nitro-3-buten-2-one typically involves the reaction of benzaldehyde with nitroethane under basic conditions to form the intermediate nitrostyrene. This intermediate is then subjected to a Michael addition with acetone, followed by an aldol condensation to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Phenyl-3-nitro-3-buten-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(Z)-4-Phenyl-3-nitro-3-buten-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-Phenyl-3-nitro-3-buten-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. The compound’s overall structure allows it to interact with multiple targets, making it a versatile molecule in research.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Phenyl-3-nitro-3-buten-2-one: The geometric isomer of the compound with different spatial arrangement of substituents.

    4-Phenyl-3-nitro-2-butanone: A structural isomer with the nitro group at a different position.

    4-Phenyl-3-nitro-3-penten-2-one: An analog with an extended carbon chain.

Uniqueness

(Z)-4-Phenyl-3-nitro-3-buten-2-one is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. The presence of both a nitro group and a phenyl group in a conjugated system provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

(Z)-4-nitro-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESJBWOEMKWHBE-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/C1=CC=CC=C1)\[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55902-35-7
Record name (Z)-4-Phenyl-3-nitro-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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